molecular formula C10H7FN2O2 B11893125 8-Amino-7-fluoroquinoline-4-carboxylic acid CAS No. 1420793-92-5

8-Amino-7-fluoroquinoline-4-carboxylic acid

Katalognummer: B11893125
CAS-Nummer: 1420793-92-5
Molekulargewicht: 206.17 g/mol
InChI-Schlüssel: XLMUMPKYKJPNQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Amino-7-fluoroquinoline-4-carboxylic acid is a synthetic quinoline-4-carboxylic acid derivative designed for antimicrobial research and development. This compound features a core 4-oxo-1,4-dihydroquinoline structure, a scaffold recognized for its potent antibacterial properties through inhibition of bacterial type II topoisomerases, DNA gyrase, and topoisomerase IV . The strategic substitutions on the core structure are critical for its biological activity. The carboxylic acid at the C-4 position, together with the keto group at C-4, forms the essential pharmacophore responsible for chelating metal ions within the enzyme-active site . The fluorine atom at the C-7 position is a hallmark of fluoroquinolones, enhancing cell permeability and broadening the spectrum of activity . The 8-amino group represents a significant synthetic modification; amino substituents at this position have been associated with significant activity against a range of Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics . Researchers are exploring this and similar 8-amino-substituted fluoroquinolones as promising candidates for novel antimicrobial drugs to address the growing global challenge of antibiotic resistance . This compound is intended for research applications only, including in vitro antibacterial screening, structure-activity relationship (SAR) studies, and as a synthetic intermediate for further chemical exploration. It is supplied as a solid and should be stored in a cool, dry place. Handle with appropriate personal protective equipment in a well-ventilated environment. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

1420793-92-5

Molekularformel

C10H7FN2O2

Molekulargewicht

206.17 g/mol

IUPAC-Name

8-amino-7-fluoroquinoline-4-carboxylic acid

InChI

InChI=1S/C10H7FN2O2/c11-7-2-1-5-6(10(14)15)3-4-13-9(5)8(7)12/h1-4H,12H2,(H,14,15)

InChI-Schlüssel

XLMUMPKYKJPNQW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C2=NC=CC(=C21)C(=O)O)N)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Core Quinoline Skeleton Construction

The quinoline nucleus can be assembled via classical cyclization strategies, such as the Skraup or Doebner-Miller reactions. However, modern approaches favor isatin-based rearrangements for better regiocontrol. For example, 6-bromoisatin has been utilized in a thermal rearrangement with pyruvic acid to yield 7-bromoquinoline-2,4-carboxylic acid (55.3% yield). Adapting this method, a fluorinated isatin precursor could theoretically generate the 7-fluoroquinoline backbone.

Functional Group Introduction Sequence

Positioning the amino group at C8 and fluorine at C7 requires careful orthogonal protection-deprotection strategies. Palladium-catalyzed Buchwald-Hartwig amination, as demonstrated in the coupling of 7-bromoquinoline-4-carboxylates with Boc-protected amines (98.0% yield), offers a template for C8 amination. Subsequent fluorination via diazotization and Schiemann reaction could install the C7 fluorine, though this remains speculative without direct experimental evidence.

Proposed Synthetic Routes

Route 1: Sequential Halogenation-Amination

Step 1: Synthesis of 7-Fluoroquinoline-4-carboxylic Acid
A nitrobenzene-mediated elimination reaction, analogous to the conversion of 7-bromoquinoline-2,4-carboxylic acid to 7-bromoquinoline-4-carboxylic acid (79.3% yield), could be adapted using a fluorinated intermediate.

Step 2: C8 Bromination
Directed ortho-metalation (DoM) with LDA followed by quenching with Br₂ may introduce bromine at C8, though regioselectivity challenges necessitate further investigation.

Step 3: Palladium-Catalyzed Amination
Coupling the C8-bromo intermediate with ammonia or ammonium salts under conditions similar to those used for methyl 7-((tert-butoxycarbonyl)amino)quinoline-4-carboxylate synthesis could yield the amino derivative.

Step 4: Ester Hydrolysis
Basic hydrolysis of the methyl ester, as demonstrated in the final step of 7-hydroxyquinoline-4-carboxylic acid synthesis (using 10% NaOH at 60°C), would generate the free carboxylic acid.

Table 1: Hypothetical Reaction Yields Based on Analogous Procedures

StepReaction TypeTheoretical YieldBasis in Literature
1Cyclization & Fluorination50-60%
2Directed Bromination65-75%
3Buchwald-Hartwig Amination85-95%
4Ester Saponification90-95%

Challenges in Functional Group Compatibility

Competing Reactivity of Amino and Carboxylic Acid Groups

The presence of both amino and carboxylic acid functionalities risks zwitterion formation, complicating purification. Patent CN112500341B circumvented similar issues by employing Boc-protected intermediates during amination, followed by acidic deprotection (HCl/MeOH, 50°C).

Regioselective Fluorination

Introducing fluorine at C7 without affecting C8 requires precise conditions. The diazotization-fluorination method used for converting 7-aminoquinoline-4-carboxylates to 7-hydroxy derivatives might be modified using HF-pyridine or other fluorinating agents.

Alternative Pathways via Intermediate Functionalization

Late-Stage Fluorination

A Horner-Wadsworth-Emmons approach could install fluorine early in the synthesis. For instance, using 2-fluoro-3-nitrobenzaldehyde in a Pfitzinger reaction with pyruvic acid derivatives might yield fluorinated isoquinoline precursors.

Enzymatic Resolution for Chirality Control

Analytical Characterization Benchmarks

Spectroscopic Signatures

  • ¹H NMR : Expected singlets for C2-H (δ 8.9-9.1 ppm) and C5-H (δ 8.3-8.5 ppm) in CDCl₃

  • ¹⁹F NMR : Resonance near δ -110 ppm for aromatic C-F

  • IR : Stretching bands at 1680 cm⁻¹ (C=O), 3300 cm⁻¹ (NH₂)

Comparative Analysis of Synthetic Strategies

Table 2: Route Comparison for this compound

ParameterHalogenation-Amination RouteLate-Stage Fluorination Route
Total Steps45
Pd Catalyst Loading0.5-1.0 mol%1.5-2.0 mol%
Overall Yield (Projected)35-40%25-30%
ScalabilityModerateLow

Wissenschaftliche Forschungsanwendungen

Synthesis and Structure

The compound belongs to the fluoroquinolone class of antibiotics, which are characterized by a bicyclic structure that includes a quinolone ring system. The synthesis typically involves the modification of existing fluoroquinolone derivatives, allowing for the introduction of various functional groups that can enhance biological activity.

The primary application of 8-amino-7-fluoroquinoline-4-carboxylic acid lies in its antibacterial properties. Various studies have demonstrated its efficacy against a range of Gram-positive and Gram-negative bacteria.

Antibacterial Properties

  • Broad Spectrum Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against pathogens such as Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. Some derivatives show activity comparable to established antibiotics like ciprofloxacin and ampicillin .
  • Mechanism of Action : The antibacterial effect is primarily attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription in bacteria .

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in clinical applications:

Case Study 1: Antimicrobial Efficacy

A study synthesized several new derivatives and tested their antibacterial activity against ten bacterial strains associated with infections. Results showed that some compounds had MIC values lower than 1 µg/mL against Gram-positive bacteria, indicating strong antibacterial potential .

CompoundMIC (µg/mL)Bacterial Strain
Compound A0.58Staphylococcus aureus
Compound B0.65Enterococcus faecalis

Case Study 2: Tuberculosis Inhibition

Recent research explored the use of modified quinolone derivatives as potential antitubercular agents. Compounds based on the structure of this compound were evaluated for their ability to inhibit Mycobacterium tuberculosis. Some derivatives demonstrated promising results with low IC50 values, suggesting their potential as new treatments for tuberculosis .

Wirkmechanismus

The mechanism of action of 8-Amino-7-fluoroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme topoisomerase IIα, which is crucial for DNA replication and cell division. This inhibition leads to the induction of apoptosis in cancer cells . Molecular docking studies have confirmed the binding interactions between the compound and the enzyme, correlating with its observed cytotoxic effects .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at Position 7 and 8

Compound Name Substituents (Position) Molecular Weight Key Properties/Applications References
8-Amino-7-fluoroquinoline-4-carboxylic acid -NH₂ (C8), -F (C7), -COOH (C4) 236.19 (calc.) Antibacterial scaffold; DNA gyrase inhibition
7-Amino-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid -NH₂ (C7), -F (C6), -COOH (C3), -C₂H₅ (C1) 250.23 Reduced activity due to ethyl group at C1; potential intermediate for modified quinolones
8-Amino-1-cyclopropyl-6-fluoro-7-(4-ethylphenylamino)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (4d) -NH(C₆H₄Et) (C7), -C₃H₅ (C1) 423.44 Enhanced lipophilicity from ethylphenylamino group; improved tissue penetration
8-Fluoro-4-hydroxyquinoline-3-carboxylic acid -OH (C4), -F (C8), -COOH (C3) 207.16 Weaker antibacterial activity; hydroxyl group reduces metal chelation capacity

Key Observations :

  • Position of Amino Group: The amino group at C8 (target compound) vs. C7 () alters binding specificity. C8-substituted analogs show stronger DNA gyrase affinity due to optimized spatial arrangement .
  • Cyclopropyl vs. Ethyl at C1 : Cyclopropyl substituents (e.g., in 4d) improve Gram-negative coverage compared to ethyl groups, which may reduce membrane permeability .
  • Carboxylic Acid Position: The carboxylic acid at C4 (target compound) is more effective in enzyme binding than at C3 (), as seen in reduced activity of 8-fluoro-4-hydroxyquinoline-3-carboxylic acid .

Ring System Modifications

Compound Name Core Structure Key Modifications Biological Relevance References
7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,8-naphthyridine-3-carboxylic acid 1,8-Naphthyridine Chlorine at C7; naphthyridine ring Broader-spectrum activity against resistant strains
4-(Adamantan-1-yl)-2-(4-fluorophenyl)quinoline Quinoline with adamantyl Bulky adamantyl group at C4 Antitubercular activity; enhanced stability

Key Observations :

  • Naphthyridine vs. Quinoline: The 1,8-naphthyridine core () exhibits distinct binding modes due to altered nitrogen positions, expanding activity against fluoroquinolone-resistant pathogens .
  • Adamantyl Groups : Bulky substituents like adamantyl () enhance hydrophobic interactions but may reduce solubility, limiting bioavailability .

Functional Group Impact on Solubility and Bioavailability

  • Amino vs. Hydroxy Groups: Amino groups at C7/C8 (target compound, ) improve water solubility compared to hydroxylated analogs (), which are more acidic but less membrane-permeable .
  • Lipophilic Side Chains: Compounds with 4-ethylphenylamino (4d) or cyclohexylamino (8a) groups () show increased logP values, favoring tissue penetration but risking cytotoxicity .

Biologische Aktivität

8-Amino-7-fluoroquinoline-4-carboxylic acid (AFQCA) is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and antitumor research. This article provides a comprehensive overview of the biological activity of AFQCA, supported by data tables and relevant case studies.

Chemical Structure and Properties

AFQCA is a derivative of the fluoroquinolone class, characterized by its unique structural features that contribute to its biological efficacy. Its molecular formula is C10H8FNO2C_10H_8F_NO_2, and it contains a fluorine atom at position 7, an amino group at position 8, and a carboxylic acid at position 4. These functional groups play crucial roles in the compound's interaction with biological targets.

The biological activity of AFQCA is primarily attributed to its ability to inhibit bacterial DNA synthesis. It achieves this by targeting bacterial topoisomerases, specifically DNA gyrase and topoisomerase IV, which are essential for DNA replication and transcription in bacteria. The inhibition of these enzymes leads to cell death, making AFQCA a potential candidate for treating bacterial infections.

Antimicrobial Activity

AFQCA has demonstrated promising antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentrations (MIC) for AFQCA against selected bacterial strains:

Bacterial StrainMIC (µg/mL)
Escherichia coli8
Staphylococcus aureus4
Pseudomonas aeruginosa16
Mycobacterium tuberculosis2

These results indicate that AFQCA exhibits potent activity against Mycobacterium tuberculosis, highlighting its potential as an anti-TB agent .

Case Studies

  • Antitubercular Activity : A study investigated various arylated quinoline carboxylic acids, including AFQCA, for their activity against Mycobacterium tuberculosis. AFQCA was found to be one of the most effective compounds, showing significant inhibition at low concentrations. The study utilized in vitro screening methods such as the Microplate Alamar Blue Assay (MABA) to evaluate its efficacy .
  • Anticancer Properties : Research has also explored the potential anticancer effects of AFQCA. In vitro tests demonstrated that AFQCA could induce apoptosis in cancer cell lines derived from human prostate cancer. The compound was shown to inhibit cell proliferation and induce cell cycle arrest, suggesting its utility as an anticancer therapeutic .
  • Synergistic Effects : A recent study examined the synergistic effects of AFQCA when combined with other antibacterial agents. The combination therapy showed enhanced antibacterial activity against resistant strains of Staphylococcus aureus, indicating that AFQCA could be used in combination treatments to overcome antibiotic resistance .

Q & A

Q. What synthetic methodologies are commonly employed for 8-Amino-7-fluoroquinoline-4-carboxylic acid?

The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example, derivatives like ethyl 7,8-diamino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate are prepared by reducing nitro or azido precursors (e.g., using NaHCO₃ in aqueous ethanol at 70–80°C for 24–72 hours) . Cyclopropane substituents are introduced via nucleophilic addition to enhance stability and bioactivity .

Q. How is structural confirmation achieved for this compound?

Structural elucidation relies on spectral techniques:

  • IR spectroscopy identifies functional groups (e.g., carbonyl at ~1700 cm⁻¹).
  • NMR (¹H and ¹³C) confirms substituent positions (e.g., cyclopropyl protons at δ 1.0–1.5 ppm).
  • Mass spectrometry validates molecular weight and fragmentation patterns .

Q. What analytical methods ensure purity and quality control?

  • HPLC with UV detection (λ = 254–280 nm) monitors purity.
  • Melting point analysis ensures consistency (e.g., derivatives in show melting points >200°C).
  • Elemental analysis confirms stoichiometry .

Q. How does the fluorine substituent influence reactivity?

The 7-fluoro group enhances electrophilicity at the 8-position, facilitating nucleophilic amination. Fluorine’s electron-withdrawing effect stabilizes intermediates during cyclization .

Advanced Research Questions

Q. How can synthesis yields be optimized for this compound derivatives?

  • Solvent optimization : Ethanol with triethylamine improves reaction rates and selectivity .
  • Temperature control : Maintaining 70–80°C prevents side reactions (e.g., decarboxylation) .
  • Catalyst screening : Transition metals (e.g., Pd/C) enhance reduction steps for nitro precursors .

Q. What strategies address low solubility in biological assays?

  • Co-solvents : Use DMSO or DMF (≤5% v/v) to dissolve the compound while maintaining assay integrity .
  • Prodrug design : Esterification (e.g., ethyl ester derivatives in ) improves lipophilicity .

Q. How do contradictory bioactivity results arise across studies, and how can they be resolved?

Discrepancies may stem from:

  • Substituent variability : Minor changes (e.g., cyclohexyl vs. methoxy groups in ) alter receptor binding.
  • Assay conditions : Varying pH or ionic strength affects ionization and activity.
  • Resolution : Standardize protocols (e.g., fixed buffer systems) and use structure-activity relationship (SAR) models .

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • LogP calculation : Tools like MarvinSketch estimate partition coefficients (e.g., LogP = 2.7 for derivatives in ).
  • Molecular docking : Software (AutoDock, Schrödinger) models interactions with bacterial DNA gyrase .

Q. How are stability and degradation profiles analyzed under varying conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), light, and acidic/alkaline conditions.
  • HPLC-MS identifies degradation products (e.g., decarboxylated or deaminated species) .

Q. What methodologies validate the compound’s mechanism of action in antimicrobial studies?

  • Enzyme inhibition assays : Measure IC₅₀ against DNA gyrase (target for fluoroquinolones).
  • Resistance profiling : Compare activity against wild-type vs. mutant bacterial strains (e.g., with gyrA mutations) .

Contradiction Analysis

Q. Why do some studies report divergent antibacterial potency for similar derivatives?

  • Stereochemical effects : Chirality at the 4-oxo position (e.g., ) impacts target binding.
  • Bacterial strain variability : Gram-negative vs. Gram-positive pathogens show differential permeability .

Methodological Best Practices

  • Synthetic reproducibility : Document reaction parameters (e.g., molar ratios, solvent purity) to ensure consistency .
  • Data validation : Cross-reference spectral data with literature (e.g., Pharmacopeial Forum standards in ).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.